![molecular formula C19H23ClN2O5S B3974717 5-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B3974717.png)
5-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide
Übersicht
Beschreibung
5-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide, also known as C646, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. It was first synthesized in 2009 by Bowers et al. and has since been extensively studied for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
5-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide is a selective inhibitor of p300/CBP HAT activity. It binds to the catalytic domain of p300/CBP and blocks the acetylation of lysine residues on histones and other proteins, leading to the downregulation of gene expression. This inhibition of p300/CBP activity by this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases (Lasko et al., 2017).
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound induces apoptosis by downregulating the expression of anti-apoptotic genes and upregulating the expression of pro-apoptotic genes. It also inhibits cell proliferation and angiogenesis, making it a potential therapeutic agent for cancer (Balasubramanyam et al., 2003; Lasko et al., 2017).
In animal models of inflammatory diseases, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also reduces the infiltration of immune cells into inflamed tissues, leading to a reduction in tissue damage and improved tissue repair (Lasko et al., 2017).
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide has several advantages for lab experiments, including its high selectivity for p300/CBP HAT activity and its ability to induce apoptosis in cancer cells. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Researchers need to carefully evaluate the concentration and duration of this compound treatment in their experiments to avoid potential toxicity and ensure reliable results (Lasko et al., 2017).
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide. One area of research is the identification of novel therapeutic applications for this compound in various diseases, including cancer, inflammatory diseases, and cardiovascular diseases. Another area of research is the development of more potent and selective inhibitors of p300/CBP HAT activity based on the structure of this compound. Finally, the use of this compound as a tool for studying the role of p300/CBP in gene regulation and disease pathogenesis is another area of future research (Lasko et al., 2017).
Conclusion
In conclusion, this compound is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. It is a selective inhibitor of p300/CBP HAT activity and has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. While this compound has several advantages for lab experiments, researchers need to carefully evaluate its concentration and duration of treatment to avoid potential toxicity and ensure reliable results. There are several future directions for the study of this compound, including the identification of novel therapeutic applications and the development of more potent and selective inhibitors of p300/CBP HAT activity.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and cardiovascular diseases. It has been shown to inhibit the activity of histone acetyltransferase (HAT) p300/CBP, which plays a critical role in the regulation of gene expression. Inhibition of p300/CBP activity by this compound leads to the downregulation of genes involved in cell proliferation, angiogenesis, and inflammation, making it a potential therapeutic agent for cancer and inflammatory diseases (Balasubramanyam et al., 2003; Lasko et al., 2017).
Eigenschaften
IUPAC Name |
5-chloro-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O5S/c1-5-22(6-2)28(24,25)14-8-10-18(27-4)16(12-14)21-19(23)15-11-13(20)7-9-17(15)26-3/h7-12H,5-6H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSCWKPMRFSMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



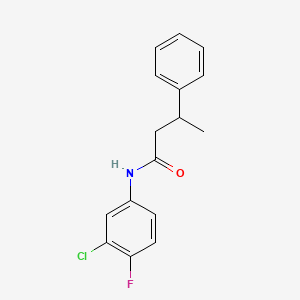
![N-(5-chloro-2-methoxyphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B3974659.png)
![4-[benzyl(tert-butyl)amino]-1-(3-fluorophenyl)-1-phenyl-2-butyn-1-ol](/img/structure/B3974666.png)
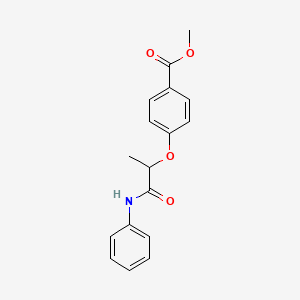

![(3S*,4S*)-1-[(4-methylpyridin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3974682.png)
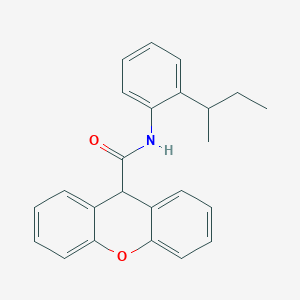
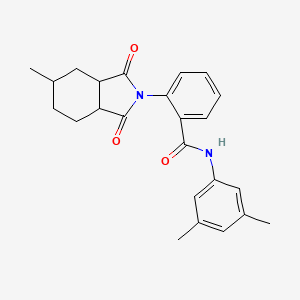
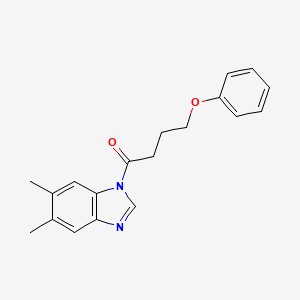
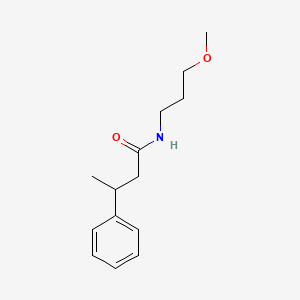
![8-chloro-4-(4-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3974722.png)
![1-[3-(4-fluorophenoxy)propyl]-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B3974729.png)
![2-(4-bromophenyl)-2-oxoethyl 4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3974732.png)
![1-butyl-3-[2-(2-chlorophenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3974743.png)